[1,2,5]Oxadiazolo[3,4-f]cinnoline
Description
Historical Context and Evolution of Fused Heterocyclic Systems Research
The study of heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, dating back to the isolation of the first heterocyclic compounds in the 19th century. The subsequent exploration of fused heterocyclic systems—molecules where two or more rings share an edge or a common bond—has been a continuous source of novel compounds with unique properties.
The cinnoline (B1195905) ring system, a bicyclic aromatic heterocycle, was first synthesized in the late 19th century. wikipedia.org Its discovery spurred research into a variety of naphthyridine isomers, including quinoxaline (B1680401) and phthalazine. wikipedia.org These structures provided a new playground for chemists to explore the impact of nitrogen atom placement on the electronic and physical properties of the fused rings.
The development of oxadiazole chemistry followed a similar trajectory. Oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, exist as several isomers. The nih.govnih.govresearchgate.netoxadiazole (often called furazan) and nih.govchiralen.comwikipedia.orgoxadiazole isomers have been extensively studied. nih.gov The fusion of these different heterocyclic rings represents a significant step in chemical synthesis, allowing for the creation of complex, three-dimensional molecules with highly specific functions. Modern synthetic techniques, including microwave-assisted synthesis and transition-metal catalysis, have greatly improved the efficiency and scalability of creating these complex structures. nih.gov
Significance of thenih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline Scaffold in Medicinal Chemistry and Organic Synthesis Research
While direct research on nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline is not available, the significance of its parent structures, nih.govnih.govresearchgate.netoxadiazoles and cinnolines, is well-documented. The fusion of these two systems would create a novel scaffold with the potential for a wide range of biological activities.
Medicinal Chemistry:
Oxadiazole Derivatives: The oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups. nih.gov Derivatives of nih.govnih.govchiralen.com-oxadiazole and nih.govchiralen.comwikipedia.org-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown significant anticancer activity against various cell lines. nih.gov
Cinnoline Derivatives: Cinnoline-based compounds have also been investigated for their therapeutic potential, although they are less common in approved drugs compared to other heterocycles. Research has explored their use as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.
The combination of these two pharmacologically active moieties in a single fused system like nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline could lead to compounds with unique or enhanced biological profiles.
Organic Synthesis: The synthesis of a fused system like nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline presents interesting challenges and opportunities for organic chemists. The regioselective construction of the fused ring system would require careful planning and execution. The development of synthetic routes to such novel heterocyclic systems is a significant area of research in itself, contributing to the broader toolkit of organic synthesis.
Scope and Research Imperatives fornih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline Derivatives
Given the novelty of the nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline scaffold, the primary research imperative is its synthesis. The development of a reliable and efficient synthetic pathway is the first step toward exploring its properties and potential applications.
Once synthesized, future research on nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline derivatives would likely focus on several key areas:
Exploration of Biological Activity: A systematic investigation of the biological properties of this new class of compounds would be a high priority. This would involve screening for a wide range of activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of derivatives with different substituents on the cinnoline and oxadiazole rings, researchers could establish structure-activity relationships. This would provide valuable insights into how the chemical structure of these compounds relates to their biological function and could guide the design of more potent and selective drug candidates. nih.gov
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling could be employed to understand the potential interactions of these compounds with biological targets and to predict the activity of new derivatives. nih.gov
Materials Science Applications: Fused heterocyclic systems can also have interesting photophysical and electronic properties. Research into the potential of nih.govnih.govresearchgate.netOxadiazolo[3,4-f]cinnoline derivatives in materials science, for example as organic light-emitting diodes (OLEDs) or sensors, could be another fruitful avenue of investigation.
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWDHJBGXPIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C3=C1N=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344705 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217491-04-8 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Of 1 2 3 Oxadiazolo 3,4 F Cinnoline
Advanced Synthetic Strategies for the Corebeilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-f]cinnoline Ring System
The construction of the beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnoline skeleton is achieved through several key synthetic routes, each offering unique advantages in terms of precursor availability and substitution patterns.
N-Nitration–Annulation Processes and Derivatives Synthesis
A significant approach to synthesizing the furoxanocinnoline ring system involves N-nitration followed by an intramolecular cyclization (annulation) reaction. For instance, the reaction of 4-(N-nitramino)-3-phenylfuroxane with a mixture of acetic anhydride (B1165640) and sulfuric acid leads to the formation of beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-c]cinnoline-1,5-dioxide. researchgate.net This process is believed to proceed through the formation of an oxodiazonium ion ([N=N=O]+) from the nitramine group, which then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the fused cinnoline (B1195905) system. researchgate.net A similar transformation occurs when the O-methyl derivative of 4-(N-nitramino)-3-phenylfuroxane is treated with sulfuric acid. researchgate.net
The nitration of the benzene (B151609) ring of the cinnoline oxide core is influenced by the presence of the exocyclic oxygen atom on the 1,2,5-oxadiazole ring. rsc.org Its absence necessitates harsher nitration conditions but allows for the synthesis of dinitro cinnoline derivatives. rsc.org For example, 7,9-dinitro- beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-c]cinnoline 5-oxide has been successfully synthesized. rsc.org The nitration of various chloro-(5,6,7,8)-4-hydroxycinnolines has also been studied, revealing that the substitution pattern is primarily directed by the 1,2-diaza-grouping within the cinnoline system. rsc.org
Cyclization Reactions Utilizing Furazan and Furoxan Precursors
Furazan (1,2,5-oxadiazole) and its N-oxide, furoxan, are crucial building blocks in the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.gov These heterocycles are valued for their high nitrogen and oxygen content, contributing to the energetic properties of the resulting molecules. nih.gov A common strategy involves the tandem diazotization/cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives. beilstein-journals.orgnih.govresearchgate.net This method has been successfully applied to prepare previously unknown beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazin-7(6H)-one systems, which are structurally related to the target cinnoline framework. beilstein-journals.orgnih.govresearchgate.net The process typically involves the reaction of amides bearing both aromatic and aliphatic substituents. beilstein-journals.orgresearchgate.net
For example, the synthesis can start from 4-amino-3-(azidocarbonyl)-1,2,5-oxadiazole 2-oxide, which is then converted to the corresponding amide precursors. researchgate.net These precursors undergo tandem diazotization and azo coupling reactions to form the fused biheterocyclic compounds. researchgate.net The choice of nitrosating agents and solvents can significantly impact the yield of the target products. nih.gov
Approaches Involving Cinnoline Derivatives as Building Blocks
The synthesis of the target fused ring system can also commence from pre-existing cinnoline derivatives. Cinnoline itself, a bicyclic aromatic heterocycle, can be synthesized through various methods, including the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.orgijper.org More modern approaches involve the dehydrogenation of dihydrocinnoline. wikipedia.org
Once the cinnoline core is established, further annulation to form the oxadiazole ring can be pursued. For instance, the reaction of 6,7-methylenedioxy-4-cinnoline with phosphorus pentachloride and phosphorus trichloride (B1173362) can generate reactive intermediates for further derivatization. ijper.org Intramolecular cyclization reactions, such as the Heck reaction, have been employed to form the final fused system from appropriately substituted cinnoline precursors. ijper.org
Nucleophilic Substitution Reactions inbeilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-f]cinnoline Formation
Nucleophilic aromatic substitution (SNA_r) reactions are a powerful tool for introducing functional groups onto the cinnoline or related heterocyclic systems, which can then be elaborated into the final beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnoline structure. The reactivity of chloro-substituted quinolines, which are structurally similar to cinnolines, in S_NAr reactions is well-documented. researchgate.net For example, 4-chloroquinolines readily react with various nucleophiles, and this reactivity can be modulated by acid or base catalysis. researchgate.net
In the context of quinazolines, another related heterocyclic system, regioselective S_NAr at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is a common strategy for synthesizing 4-aminoquinazoline derivatives. nih.gov This regioselectivity is consistently observed under various reaction conditions with different amine nucleophiles. nih.gov These principles of nucleophilic substitution can be applied to appropriately substituted chlorocinnolines to build up the necessary precursors for the final cyclization to form the oxadiazole ring.
Regioselectivity and Stereoselectivity in the Synthesis of Substitutedbeilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-f]cinnolines
Regioselectivity, the control of the position of chemical bond formation, is a critical aspect in the synthesis of substituted beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnolines. rsc.orgkhanacademy.org
In the nitration of beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-c]cinnoline oxides, the position of the incoming nitro group on the benzene ring is influenced by the presence of the exocyclic oxygen atom on the oxadiazole ring. rsc.org The absence of this oxygen atom directs the nitration to different positions compared to when it is present. rsc.org Similarly, in the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines, the choice of solvent plays a crucial role in determining the regioselectivity of the condensation reaction. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide, have been shown to significantly improve regioselectivity. organic-chemistry.org
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly when chiral centers are present in the substituents. khanacademy.org While the core beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnoline ring system is planar and achiral, the introduction of stereocenters in the side chains requires careful control of the reaction conditions to obtain the desired stereoisomer.
Derivatization and Functionalization of thebeilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-f]cinnoline Nucleus
Once the core beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnoline nucleus is synthesized, it can be further modified to introduce a variety of functional groups. This derivatization is crucial for tuning the properties of the molecule for specific applications.
Common derivatization strategies include:
Nitration: As previously discussed, the introduction of nitro groups onto the benzene ring is a key functionalization. rsc.orgrsc.org
Sulfonation: The introduction of sulfonic acid groups can also be achieved, as demonstrated by the sulfonation of chloro-4-hydroxycinnolines. rsc.org
Halogenation: The introduction of halogen atoms can provide a handle for further cross-coupling reactions.
Alkylation and Arylation: These reactions can introduce various organic substituents onto the ring system.
Modification of Existing Substituents: Functional groups already present on the ring can be chemically transformed. For example, nitro groups can be reduced to amino groups, which can then be further derivatized.
The following table summarizes some of the key synthetic reactions and precursors involved in the synthesis and derivatization of the beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-f]cinnoline system.
| Reaction Type | Precursor(s) | Reagents/Conditions | Product Type | Reference(s) |
| N-Nitration–Annulation | 4-(N-nitramino)-3-phenylfuroxane | Ac₂O/H₂SO₄ | beilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-c]cinnoline-1,5-dioxide | researchgate.net |
| Nitration | beilstein-journals.orgnih.govrsc.orgOxadiazolo[3,4-c]cinnoline 5-oxide | Nitrating agent | Nitro- beilstein-journals.orgnih.govrsc.orgoxadiazolo[3,4-c]cinnoline 5-oxide | rsc.org |
| Tandem Diazotization/Cyclization | (1,2,5-Oxadiazolyl)carboxamides | Nitrosating agent | Fused biheterocyclic systems | beilstein-journals.orgnih.govresearchgate.net |
| Dehydrogenation | Dihydrocinnoline | Mercuric oxide | Cinnoline | wikipedia.org |
| Nucleophilic Aromatic Substitution | Chloro-substituted cinnolines | Nucleophiles (e.g., amines) | Functionalized cinnolines | researchgate.net |
| Sulfonation | Chloro-4-hydroxycinnolines | Sulfonating agent | Cinnoline sulfonic acids | rsc.org |
Substituent Effects on Synthetic Pathways and Yields
Substituents play a critical role in directing the synthesis and influencing the outcomes of reactions involving the cinnoline core. The nature of the substituent on the benzene ring can significantly affect the conditions required for and the progression of cyclization reactions. researchgate.net For instance, in the synthesis of cinnoline derivatives from arylhydrazones, the presence of an electron-withdrawing group like a nitro group can facilitate spontaneous cyclization, whereas an unsubstituted phenyl group may require prolonged heating for the reaction to proceed. researchgate.net
In the context of the fused researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-f]cinnoline system, the oxidation state of the oxadiazole ring has a pronounced effect on subsequent functionalization reactions. Specifically, the presence or absence of an exocyclic N-oxide on the 1,2,5-oxadiazole (furoxan) ring dictates the conditions necessary for nitrating the cinnoline moiety. rsc.org The researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-f]cinnoline 1,5-dioxide, which possesses the exocyclic oxygen, undergoes nitration under milder conditions compared to its 5-oxide counterpart, which lacks this oxygen. rsc.org The absence of the exocyclic oxygen on the oxadiazole ring necessitates harsher nitration conditions. rsc.org However, these more stringent conditions allow for the introduction of a second nitro group, leading to the formation of a dinitro cinnoline derivative, a product not accessible under the milder conditions used for the 1,5-dioxide. rsc.org
The reactivity of amide derivatives in cyclization reactions is generally higher than that of the corresponding esters. researchgate.net This highlights the influence of the functional group attached to the precursor molecule on the efficiency of forming the cinnoline ring system.
Chemical Modifications of the Oxadiazole Moiety
A key chemical distinction within this family of compounds is the presence or absence of the exocyclic N-oxide at position 1 of the oxadiazole ring. This transforms the molecule between a researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline 5-oxide and a 1,5-dioxide. rsc.org As noted previously, this structural difference significantly impacts the reactivity of the attached cinnoline ring, particularly in electrophilic substitution reactions like nitration. rsc.org While the crystals of cinnoline 1,5-dioxides are often isostructural or nearly isostructural to the corresponding 5-oxides, their density and oxygen balance are higher, which is a relevant property for applications such as high-energy-density materials. rsc.org
The following table summarizes the key differences in reactivity based on the oxadiazole moiety's oxidation state:
| Compound Type | Oxadiazole Moiety Feature | Effect on Cinnoline Nitration |
| researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-c]cinnoline 1,5-dioxide | Contains exocyclic oxygen at position 1 | Allows for nitration under milder conditions |
| researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-c]cinnoline 5-oxide | Lacks exocyclic oxygen at position 1 | Requires harsher nitration conditions; enables dinitration |
Table 1: Influence of the oxadiazole N-oxide on the nitration of the cinnoline ring. rsc.org
Functionalization of the Cinnoline Moiety
The cinnoline portion of the molecule is amenable to functionalization, most notably through electrophilic aromatic substitution. The nitration of the benzene ring of researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline oxides serves as a prime example of this functionalization. rsc.org This reaction leads to the introduction of one or more nitro groups onto the carbocyclic ring, significantly altering the compound's properties. rsc.org
The specific conditions and outcomes of this nitration are heavily influenced by substituents on the oxadiazole ring, as detailed in section 2.3.1. rsc.org For example, the synthesis of 7,9-Dinitro- researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline 5-oxide was achieved for the first time, demonstrating that the cinnoline moiety can be di-functionalized under appropriate conditions. rsc.org
In broader studies of the cinnoline scaffold, various substituents have been introduced to modulate biological and chemical properties. These include the addition of chloro groups and heterocyclic rings like furan (B31954) or thiophene. nih.gov The introduction of halogen substituents, such as chloro and bromo groups, onto the cinnoline framework has been shown to be a viable synthetic strategy in related cinnoline derivatives. nih.govnih.gov These modifications underscore the versatility of the cinnoline ring as a scaffold for chemical elaboration. nih.gov
The table below outlines examples of functionalization on the cinnoline ring system.
| Reaction | Reagents | Product | Reference |
| Mononitration | Nitrating Agent | 7-Nitro- researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline 1,5-dioxide | rsc.org |
| Dinitration | Harsher Nitrating Agent | 7,9-Dinitro- researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline 5-oxide | rsc.org |
Table 2: Examples of Functionalization of the Cinnoline Moiety in researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-c]cinnoline Oxides.
Mechanistic Investigations of Key Synthetic Reactions
The formation of the researchgate.netrsc.orgwikipedia.orgOxadiazolo[3,4-f]cinnoline ring system involves complex reaction mechanisms. The synthesis of researchgate.netrsc.orgwikipedia.orgoxadiazolo[3,4-c]cinnoline-1,5-dioxide is proposed to proceed through a key reactive intermediate. researchgate.net In this pathway, the nitramine fragment (NHNO₂) of the precursor, 4-(N-nitramino)-3-phenylfuroxane, is transformed into a highly electrophilic oxodiazonium ion, [N=N=O]⁺. researchgate.net This cation then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, leading to cyclization and the formation of the fused cinnoline dioxide ring system. researchgate.net
More generally, the synthesis of the cinnoline nucleus often relies on the cyclization of precursors like arenediazonium salts or arylhydrazones. researchgate.net The mechanisms of these transformations can be influenced by the specific substituents present. For example, in the cyclization of certain arylhydrazones, the presence of a trifluoromethyl group is believed to be a deciding factor. It is suggested that this group increases the acidity of the N-H bond in the hydrazone, facilitating the cyclization process. researchgate.net In some related transformations, the formation of a quinonemethylidene intermediate has been postulated to explain the observed reaction outcomes. researchgate.net These investigations highlight the importance of understanding the electronic effects of substituents and the nature of reactive intermediates in predicting and controlling the synthesis of cinnoline-based heterocyclic systems.
Reactivity and Reaction Mechanism Studies Of 1 2 3 Oxadiazolo 3,4 F Cinnoline
Electrophilic and Nucleophilic Reactivity of thersc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline System
The reactivity of the rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline system is dictated by the electronic interplay between the electron-deficient oxadiazole ring and the cinnoline (B1195905) system. The cinnoline ring itself is known to undergo both electrophilic and nucleophilic reactions.
Electrophilic Reactivity: The fusion of the electron-withdrawing oxadiazole ring is expected to deactivate the cinnoline nucleus towards electrophilic attack. However, electrophilic substitution reactions are still possible, likely directed to the benzene (B151609) part of the cinnoline system. A notable study on the isomeric compound, rsc.orgresearchgate.netlookchem.comoxadiazolo[3,4-c]cinnoline 5-oxide, demonstrated that nitration, a classic electrophilic aromatic substitution, can occur on the benzene ring. rsc.org The conditions for such reactions, however, are influenced by the presence of other functional groups, such as an exocyclic oxygen atom on the oxadiazole ring, which can necessitate harsher reaction conditions. rsc.org
Nucleophilic Reactivity: The electron-deficient nature of the cinnoline and oxadiazole rings makes the system susceptible to nucleophilic attack. While specific studies on rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline are not widely available, research on related heterocyclic systems, such as nitroquinolines, shows that the presence of strongly electron-withdrawing groups facilitates nucleophilic substitution of hydrogen. This suggests that the rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline system could potentially react with strong nucleophiles, leading to addition or substitution products. The precise sites of nucleophilic attack would be determined by the electron distribution within the molecule.
A summary of the inferred reactivity is presented below:
| Reaction Type | Expected Reactivity | Influencing Factors |
| Electrophilic Substitution | Deactivated system, but substitution on the carbocyclic ring is possible. | Presence of activating or deactivating groups on the ring system. |
| Nucleophilic Substitution/Addition | Susceptible to attack by strong nucleophiles due to electron deficiency. | Nature of the nucleophile and solvent conditions. |
Ring-Opening and Ring-Closing Reaction Pathways
Ring-Closing Reactions: The synthesis of the rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline ring system inherently involves ring-closing reactions. One documented pathway involves the treatment of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide derivatives with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.netresearchgate.net This reaction leads to the formation of 4,5-dihydro- rsc.orgresearchgate.netlookchem.comoxadiazolo[3,4-f]cinnoline derivatives, which can then be readily dehydrogenated to yield the aromatic rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline system. researchgate.netresearchgate.netresearchgate.net This synthetic approach highlights a key ring-closing strategy for forming the cinnoline portion of the molecule.
A general overview of the reaction pathways is provided in the table below:
| Reaction Pathway | Description | Key Reagents/Conditions |
| Ring-Closing | Formation of the dihydro-oxadiazolocinnoline system from a precursor. | Hydrazine hydrate, followed by a dehydrogenating agent (e.g., tetrachloro-benzoquinone). researchgate.netresearchgate.netresearchgate.net |
| Ring-Opening (Inferred) | Potential for cleavage of the oxadiazole ring under forcing conditions. | High temperatures, strong nucleophiles, or specific catalysts. |
Stability and Degradation Mechanisms under Various Conditions
The stability of rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline is a critical aspect, particularly for its handling and potential applications. While detailed degradation studies are not widely published for the parent compound, some insights can be drawn from related structures.
A material safety data sheet for 8-methyl- rsc.orgresearchgate.netlookchem.comoxadiazolo[3,4-f]cinnoline indicates that the product is considered stable under normal conditions. cymitquimica.com This suggests a reasonable degree of thermal and chemical stability for this class of compounds.
Furthermore, the isomeric system, rsc.orgresearchgate.netlookchem.comoxadiazolo[3,4-c]cinnoline 5-oxides, has been investigated for its potential as high-energy-density materials. rsc.org Such studies inherently involve assessing the thermal stability of the compounds. These investigations have shown that the stability and decomposition pathways are influenced by the substitution pattern on the ring system.
The potential degradation of rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline under various conditions can be hypothesized as follows:
Thermal Stress: At elevated temperatures, decomposition is likely to occur, potentially initiated by the cleavage of the weaker bonds in the heterocyclic rings.
Acidic/Basic Conditions: The stability in acidic or basic media would depend on the susceptibility of the nitrogen atoms to protonation and the ring system to nucleophilic or electrophilic attack, which could initiate degradation pathways.
Photochemical Degradation: Exposure to ultraviolet or visible light could lead to photochemical reactions, although specific studies on the photostability of this compound are not readily available.
Further research is required to fully elucidate the stability profile and degradation mechanisms of rsc.orgresearchgate.netlookchem.comOxadiazolo[3,4-f]cinnoline under a comprehensive range of environmental and chemical conditions.
Computational and Theoretical Chemistry Of 1 2 3 Oxadiazolo 3,4 F Cinnoline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information on electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) Applications torsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems. nih.gov For a molecule like rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties. A typical study would utilize a functional, such as B3LYP, combined with a basis set like 6-31G* to achieve reliable results. mdpi.comnih.gov Such calculations are foundational for further computational analysis, including molecular docking and dynamics. While DFT has been applied to many quinoline (B57606) and quinazoline (B50416) derivatives nih.govresearchgate.net, specific studies on rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline are absent from the current literature.
Molecular Orbital Analysis and Charge Distribution
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability. researchgate.net A larger gap suggests higher stability and lower reactivity. For rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline, these calculations would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). Furthermore, mapping the electrostatic potential (ESP) surface would identify the distribution of charge, highlighting electronegative and electropositive regions that are key to intermolecular interactions. No specific HOMO-LUMO or charge distribution data for rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline has been published.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful tools for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.
Identification of Binding Pockets and Key Interacting Residues
Molecular docking simulations would be used to predict the preferred binding orientation of rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline within the active site of a target protein. nih.gov This process involves sampling numerous conformations and positions of the ligand within the binding pocket and scoring them based on their predicted binding affinity. mdpi.com The results would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.compreprints.org For example, studies on other heterocyclic compounds have successfully identified critical interactions with residues like aspartic acid, arginine, and glutamine in various enzyme active sites. mdpi.com However, no such studies have been performed for rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline.
Conformational Analysis in Biological Contexts
The three-dimensional shape (conformation) of a molecule is critical for its biological activity. mdpi.com Molecular dynamics (MD) simulations can be used to study the conformational flexibility of rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline both in solution and when bound to a biological target. mdpi.com These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior and the stability of the ligand-protein complex. This analysis helps to understand how the molecule might adapt its shape to fit into a binding site. mdpi.com Currently, there is no published research on the conformational analysis of rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline in a biological context.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are used to predict the activity or properties of new, unsynthesized compounds. nih.gov
Developing a QSAR/QSPR model for rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline derivatives would first require synthesizing and testing a library of related compounds. nih.govnih.gov Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation relating these descriptors to the observed activity or property. nih.gov Such models can guide the design of more potent or effective analogues. nih.gov To date, no QSAR or QSPR studies have been reported for derivatives of rsc.orgresearchgate.netnih.govOxadiazolo[3,4-f]cinnoline.
Predictive Models for Biological and Chemical Reactivity
Predictive modeling for compounds like rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-f]cinnoline involves a range of computational techniques to forecast their behavior in chemical reactions and biological systems. While specific studies on the [3,4-f] isomer are not widely published, the approaches used for analogous heterocyclic systems, such as other oxadiazole and cinnoline (B1195905) derivatives, are directly applicable. nih.gov These models are essential in fields like medicinal chemistry and materials science. nih.govmdpi.com
For biological activity, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are primary tools. mdpi.com QSAR attempts to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or molecular structures. For a series of rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-f]cinnoline derivatives, descriptors such as molecular weight, logP, polar surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies, electrostatic potential) would be calculated. These descriptors can then be used to build a mathematical model that predicts the activity of new, unsynthesized analogues.
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.com For instance, if rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-f]cinnoline were being investigated as a potential enzyme inhibitor, docking studies could predict its binding mode and affinity within the enzyme's active site. This provides insights into the key interactions driving binding and can guide the design of more potent derivatives. mdpi.com
In the realm of chemical reactivity, particularly for energetic materials, computational models are used to predict key performance parameters. Studies on the isomeric rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline oxides serve as an excellent proxy. researchgate.net Theoretical calculations are employed to determine properties such as the enthalpy of formation and molecular crystal density, which are then used to estimate detonation velocity and pressure. researchgate.net The influence of substituents on the benzene (B151609) ring or the presence of N-oxides can be systematically studied to predict their impact on performance and stability. rsc.org
Descriptor Development and Validation forrsc.orgwikipedia.orgcapes.gov.brOxadiazolo[3,4-f]cinnoline Series
The development of robust predictive models hinges on the selection and validation of appropriate molecular descriptors. For a series of rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-f]cinnoline derivatives, these descriptors would be chosen to capture the structural and electronic features that govern the property of interest.
Key Molecular Descriptors:
Topological Descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume, principal moments of inertia).
Electronic Descriptors: Derived from quantum chemical calculations, these describe the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies, molecular electrostatic potential). researchgate.net
Physicochemical Descriptors: These include properties like logP (lipophilicity) and polar surface area (PSA), which are crucial for predicting pharmacokinetic properties. nih.gov
Validation is a critical step to ensure that the developed model is predictive and not a result of chance correlation. This is typically achieved by splitting the available data into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in its creation. Statistical metrics such as the correlation coefficient (R²), root-mean-square error (RMSE), and external validation parameters are used to assess the model's quality. For the analogous rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline oxides, computational methods using advanced point charge models fitted to molecular electrostatic potentials have shown good predictive efficiency when compared with experimental data. researchgate.net
Crystal Structure Prediction (CSP) and Crystal Packing Analysis
Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable, low-energy crystal packing arrangements for a given molecule. This is particularly valuable in materials science, where the solid-state packing can dramatically influence properties like density, stability, and energy content. rsc.org
For the rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline series, CSP has been successfully applied to gain insight into crystal packing, even for compounds where experimental single-crystal data could not be obtained. rsc.org These studies typically use a grid-based algorithm for structure generation combined with a force field approach for energy minimization and ranking. A charge-shifted model for electrostatic interactions has proven reliable for this class of compounds. rsc.org This same methodology would be directly applicable to the rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-f]cinnoline isomer.
Analysis of Intermolecular Interactions and Supramolecular Synthons
The crystal packing of molecular solids is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering. In the context of rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline derivatives, crystal packing analysis has been used to identify key supramolecular synthons—robust and recurring patterns of intermolecular interactions. rsc.orgnih.gov
Analysis of the crystal structures of rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline oxides and their cocrystals reveals several important interactions:
n→π Interactions: In cocrystals with electron-deficient molecules like benzotrifuroxan (B3051571) (BTF), dominant interactions involve the donation of electron density from the lone pair (n) of an oxygen atom in a nitro group to the π-system of the BTF ring (n(NO₂)⋯π(BTF)). rsc.org
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, derivatives or cocrystals with suitable functional groups can form hydrogen-bonded synthons. rsc.orgresearchgate.net
These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close contacts in a crystal. The table below summarizes key crystallographic data for several rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline derivatives, illustrating the impact of substitution on their crystal packing.
| Compound | Formula | Crystal System | Space Group | Calculated Density (g/cm³) | Key Interactions Noted |
|---|---|---|---|---|---|
| rsc.orgwikipedia.orgcapes.gov.brOxadiazolo[3,4-c]cinnoline 5-oxide (FCO) | C₈H₄N₄O₂ | Monoclinic | P2₁/c | 1.649 | π-stacking |
| rsc.orgwikipedia.orgcapes.gov.brOxadiazolo[3,4-c]cinnoline 1,5-dioxide (FCDO) | C₈H₄N₄O₃ | Monoclinic | P2₁/c | 1.731 | Nearly isostructural to FCO, π-stacking |
| 7,9-Dinitro- rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline 5-oxide | C₈H₂N₆O₆ | Monoclinic | P2₁/n | 1.884 | π-stacking, O···N contacts |
Co-crystallization Strategies forrsc.orgwikipedia.orgcapes.gov.brOxadiazolo[3,4-f]cinnoline Derivatives
Co-crystallization is a powerful crystal engineering strategy to modify the physicochemical properties of a solid without altering its covalent structure. capes.gov.brnih.gov For energetic materials, this can lead to improved performance or enhanced safety. For the rsc.orgwikipedia.orgcapes.gov.broxadiazolo[3,4-c]cinnoline system, co-crystallization has been explored as a means to tune its energetic properties. rsc.org
The strategy involves selecting co-formers that can form strong and directional supramolecular synthons with the target molecule. nih.govrsc.org In the case of FCO and its dioxide (FCDO), electron-deficient molecules like benzotrifuroxan (BTF) and furazanotetrazine dioxide (FTDO) were chosen as co-formers to promote favorable donor-acceptor interactions. rsc.org
Spectroscopic and Advanced Structural Characterization Of 1 2 3 Oxadiazolo 3,4 F Cinnoline
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. While specific crystallographic data for the parent publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline is not extensively documented in publicly available literature, studies on closely related derivatives, such as publish.csiro.aupnrjournal.comresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxides and their nitro derivatives, provide valuable insights. rsc.orgresearchgate.net
For instance, the crystal structures of six different publish.csiro.aupnrjournal.comresearchgate.netoxadiazolo[3,4-c]cinnoline oxide derivatives have been experimentally determined, revealing key details about their molecular geometry and intermolecular interactions. rsc.org Furthermore, the crystal structure of cocrystals involving publish.csiro.aupnrjournal.comresearchgate.netoxadiazolo[3,4-c]cinnoline derivatives has been successfully characterized using X-ray diffraction, highlighting the packing arrangements and non-covalent interactions that govern their solid-state architecture. researchgate.net These studies on analogous compounds suggest that the publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline molecule is likely to be planar, with the potential for π-π stacking interactions in the solid state, a common feature for aromatic heterocyclic systems. The precise bond lengths and angles within the fused ring system, however, await experimental determination for the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline is expected to show a set of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants of the protons on the cinnoline (B1195905) portion of the molecule would be influenced by the electron-withdrawing nature of the fused oxadiazole ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms in the heterocyclic rings are expected to resonate in the downfield region of the spectrum, generally above 110 ppm. The carbons directly attached to the nitrogen and oxygen atoms of the oxadiazole ring would likely exhibit distinct chemical shifts. For comparison, ¹³C NMR data for various complex quinoline (B57606) and cinnoline derivatives have been reported, showing a wide range of chemical shifts depending on the substituents and the electronic environment of the carbon atoms. rsc.orgualberta.ca
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline, the molecular ion peak (M⁺) in the mass spectrum would be expected to be prominent, confirming its molecular weight. publish.csiro.au Studies on the mass spectra of benzo[c]cinnoline (B3424390) derivatives indicate that the fragmentation processes generally occur without significant skeletal rearrangement, which simplifies spectral interpretation. publish.csiro.au
The fragmentation pattern of publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline would likely involve the loss of small, stable neutral molecules. Characteristic fragmentation of aromatic and heterocyclic compounds often involves the sequential loss of molecules such as N₂, CO, and HCN. libretexts.orgmiamioh.edu The specific fragmentation pathways for this compound would provide valuable structural information, helping to confirm the presence of the fused oxadiazole and cinnoline rings. High-resolution mass spectrometry (HRMS) would be particularly useful for determining the exact elemental composition of the parent ion and its fragments, further corroborating the proposed structure. rsc.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline is expected to show characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=N and C=C stretching vibrations: These will appear in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
N-O and O-N=O stretching vibrations: Associated with the oxadiazole ring, these would likely be found in the 1300-1600 cm⁻¹ range.
Ring breathing modes: These vibrations of the entire fused ring system would appear at lower frequencies.
Studies on related quinoline derivatives have utilized IR spectroscopy to identify these characteristic vibrational bands. nih.govnist.gov
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable for characterizing the vibrational modes of this non-polar molecule. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. Analysis of the Raman spectra of quinoline derivatives has provided detailed assignments of their vibrational modes. nih.gov The combination of both IR and Raman spectroscopy would provide a comprehensive vibrational profile of publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of publish.csiro.aupnrjournal.comresearchgate.netOxadiazolo[3,4-f]cinnoline, being a conjugated aromatic system, is expected to exhibit strong absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π-π* and n-π* electronic transitions within the molecule. The presence of the fused heterocyclic rings and the heteroatoms will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). Studies on various quinoline and cinnoline derivatives have shown that their absorption properties are highly dependent on the nature and position of substituents on the aromatic rings. researchgate.netnih.govnih.gov
Biological Activity Investigations and Mechanistic Elucidation Of 1 2 3 Oxadiazolo 3,4 F Cinnoline Derivatives
In Vitro Biological Screening and Target Identification
The initial exploration of the therapeutic potential of nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline derivatives involves rigorous in vitro screening to assess their activity against various pathogens and disease models. These studies are crucial for identifying lead compounds and elucidating their mechanisms of action.
Antimicrobial Activity Studies
Derivatives of the broader cinnoline (B1195905) and oxadiazole families have shown notable antimicrobial properties. For instance, certain 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, which share structural similarities, have demonstrated very good antibacterial activity, particularly against Gram-positive bacteria like S. aureus. nih.gov The minimum bactericidal concentrations for these compounds were found to be in the range of 50–250 μg/ml. nih.gov Similarly, various 1,3,4-oxadiazole (B1194373) derivatives have exhibited a broad spectrum of antibacterial and antifungal activities. nih.govresearchgate.netresearchgate.netnih.gov Some of these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govpnrjournal.com For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have displayed significant antifungal activity, in some cases exceeding that of the standard drug fluconazole. nih.gov The antimicrobial potential of these related heterocyclic systems underscores the rationale for investigating nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline derivatives for similar activities.
Table 1: Antimicrobial Activity of Related Heterocyclic Derivatives
| Compound Class | Organism | Activity/Concentration | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazolyl-quinazolin-4(3H)-ones | S. aureus | MBC = 50–250 μg/ml | nih.gov |
| 6-chloro, 7-chloro, 7-bromo substituted Cinnolines | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | MIC = 12.5–50 μg/mL | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazoles | A. niger, C. albicans | 8 to 16 times greater than fluconazole | nih.gov |
Antiviral Activity Studies
The antiviral potential of compounds related to the nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline scaffold has also been a subject of investigation. For example, new oxazoline (B21484) derivatives have been identified as potent inhibitors of poliovirus, with some compounds active at submicromolar concentrations. nih.gov Time-of-addition experiments have suggested that these compounds may interfere with different stages of the viral replication cycle. nih.gov Furthermore, various quinoxaline (B1680401) derivatives, which are structurally related to cinnolines, have shown promising antiviral activity against a range of viruses, including Herpes simplex virus and influenza viruses. nih.gov The search for new antiviral agents has also led to the exploration of 1,2,4-triazole (B32235) and tetrazole-containing compounds, which have demonstrated low toxicity and moderate antiviral activity against influenza A viruses. mdpi.com These findings provide a strong basis for evaluating nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline derivatives for their antiviral efficacy.
Anticancer Activity Studies
A significant body of research points to the anticancer potential of heterocyclic compounds containing the oxadiazole and cinnoline moieties. nih.govnih.gov Derivatives of 1,3,4-oxadiazole have been shown to possess anti-proliferative effects through various mechanisms, including the inhibition of growth factor receptors like EGFR and VEGFR-2. nih.gov Some of these derivatives have exhibited stronger cytotoxic effects on breast cancer cell lines than the reference drug 5-fluorouracil. nih.gov Similarly, cinnoline derivatives have been evaluated for their antitumor activities, with some compounds showing potent cytotoxicity against various human cancer cell lines. nih.govpnrjournal.com The mechanisms of action for these compounds are thought to involve the inhibition of enzymes like topoisomerases. pnrjournal.com For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on colon and breast adenocarcinoma cell lines, with some compounds showing promising effects. nih.gov
Table 2: Anticancer Activity of Related Heterocyclic Derivatives
| Compound Class | Cell Line | Activity/Concentration | Mechanism of Action | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | MCF-7 (Breast Cancer) | Stronger than 5-fluorouracil | EGFR/HER2 inhibition | nih.gov |
| 1,3,4-Oxadiazole derivatives | L2987 (Human Lung Cancer) | High anticancer activity | VEGFR-2 inhibition | nih.gov |
| Cinnoline derivatives | Various human tumor cell lines | Potent cytotoxicity | Topoisomerase inhibition | pnrjournal.com |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (Colon), MDA-MB-231 (Breast) | Promising cytotoxic effects | STAT3 and miR-21 inhibition | nih.gov |
Antiplasmodial and Antimalarial Activity Investigations
The fight against malaria has spurred research into novel chemical scaffolds, including those related to nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline. A notable example is a 4-substituted 3-amino-1,2,5-oxadiazole from the Malaria Box Project, which has shown very promising in vitro activity and selectivity against Plasmodium falciparum. nih.govnih.gov Subsequent studies on derivatives of this compound have revealed that the antiplasmodial activity is highly dependent on the substitution pattern of the 4-phenyl moiety. nih.govnih.gov For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated high in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum with an IC50 of 0.034 µM. nih.gov Cinnoline derivatives have also been investigated for their activity against tropical protozoan infections, with some displaying potent inhibition of P. falciparum proliferation. nih.gov
Table 3: Antiplasmodial Activity of Related Heterocyclic Derivatives
| Compound Class | P. falciparum Strain | IC50 Value | Reference |
|---|---|---|---|
| 4-substituted 3-amino-1,2,5-oxadiazoles | NF54 | 0.011–53.70 µM | nih.gov |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | NF54 | 0.034 µM | nih.gov |
Enzyme Inhibition and Receptor Modulation Studies
The biological activities of nih.govnih.govnih.govOxadiazolo[3,4-f]cinnoline-related compounds are often mediated through their interaction with specific enzymes and receptors. Cinnoline derivatives have been reported as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov They have also been evaluated as inhibitors of human neutrophil elastase (HNE) and Bruton's tyrosine kinase (BTK). nih.gov Furthermore, certain cinnoline derivatives have been developed as potent inhibitors of PI3K, a key enzyme in the PI3K/Akt signaling pathway, displaying nanomolar inhibitory activities. nih.gov In the realm of receptor modulation, derivatives of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxides, which share a fused heterocyclic system, have shown good affinity for the central benzodiazepine (B76468) receptor (BZR). nih.gov Additionally, novel bitopic ligands containing a xanomeline (B1663083) moiety have been designed to selectively activate muscarinic acetylcholine (B1216132) receptors. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the 1,2,5-oxadiazole and cinnoline cores, several SAR studies have provided valuable insights for the design of more potent and selective compounds.
In the case of antiplasmodial 4-substituted 3-amino-1,2,5-oxadiazoles, it has been established that the nature and position of substituents on the 4-phenyl ring are critical for activity. nih.govnih.gov For example, 3-methylbenzamides and their 3-trifluoromethyl analogs showed the highest antiplasmodial activity, while 3-fluorobenzamides and unsubstituted benzamides were less potent. nih.gov
For antiviral oxazoline derivatives, preliminary SAR studies have been conducted to understand the structural requirements for potent poliovirus inhibition. nih.gov Similarly, for analgesic piperazine (B1678402) derivatives, SAR studies have revealed that the stereochemistry of the molecule plays a crucial role in its activity, with S-(+) enantiomers generally showing stronger analgesic activity than their R-(-) counterparts. nih.gov
The development of cinnamic acid derivatives has also heavily relied on SAR to design molecules with improved therapeutic properties against various diseases. researchgate.net These studies highlight the importance of systematic structural modifications to optimize the biological activity of heterocyclic compounds.
Impact of Substituent Position and Electronic Nature on Biological Profiles
The biological activity of derivatives based on the mdpi.comnih.govnih.govoxadiazolo[3,4-f]cinnoline scaffold is significantly influenced by the nature and placement of various substituents. Research into related heterocyclic systems, such as 1,2,5-oxadiazoles and cinnolines, provides a foundational understanding of these structure-activity relationships (SAR).
Studies on 4-substituted 3-amino-1,2,5-oxadiazoles have demonstrated that the substitution pattern on the aryl moiety at position 4 dramatically affects antiplasmodial activity and selectivity. mdpi.com For instance, the introduction of 3,4-dialkoxyphenyl groups has a pronounced positive impact on both activity and cytotoxicity. mdpi.com Specifically, a derivative featuring a 4-(3-ethoxy-4-methoxyphenyl) group exhibited high in vitro activity against Plasmodium falciparum. mdpi.com While N-acyl substitutions at position 3, such as 3-methylbenzamido, can contribute to activity, they are not an absolute requirement for high potency. mdpi.com
The electronic properties of substituents also play a critical role. In pyrazolo[4,3-c]cinnoline derivatives, it has been observed that compounds bearing an electron-donating group on the benzoyl ring display greater anti-inflammatory activity compared to those with electron-withdrawing groups. nih.gov Furthermore, the electronic nature of the mdpi.comnih.govnih.govoxadiazolo[3,4-c]cinnoline core itself, particularly the presence of an exocyclic oxygen atom on the 1,2,5-oxadiazole ring (as in the 1,5-dioxide form), influences its reactivity. rsc.org This modification affects the conditions required for nitration of the benzene (B151609) ring, indicating a change in the electronic distribution within the molecule. rsc.org
The following table summarizes the observed effects of different substituents on the biological profiles of related heterocyclic cores.
| Core Structure | Substituent & Position | Electronic Nature | Observed Biological Impact | Reference |
| 3-Amino-1,2,5-oxadiazole | 4-(3,4-dialkoxyphenyl) | Electron-donating | Enhanced antiplasmodial activity and selectivity | mdpi.com |
| 3-Amino-1,2,5-oxadiazole | 3-(3-methylbenzamido) | Mixed | Contributes to, but not essential for, high activity | mdpi.com |
| Pyrazolo[4,3-c]cinnoline | Electron-donating group on benzoyl ring | Electron-donating | Higher anti-inflammatory activity | nih.gov |
| Pyrazolo[4,3-c]cinnoline | Electron-withdrawing group on benzoyl ring | Electron-withdrawing | Lower anti-inflammatory activity | nih.gov |
| mdpi.comnih.govnih.govOxadiazolo[3,4-c]cinnoline 1,5-dioxide | Exocyclic oxygen at position 1 | Electron-withdrawing | Alters nitration conditions of the benzene ring | rsc.org |
Elucidation of Pharmacophoric Features ofmdpi.comnih.govnih.govOxadiazolo[3,4-f]cinnoline
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the mdpi.comnih.govnih.govOxadiazolo[3,4-f]cinnoline class, insights can be drawn from related heterocyclic compounds that share structural similarities.
The cinnoline ring system itself is a crucial pharmacophoric element, serving as a versatile scaffold for a wide range of biological activities. ijper.orgmdpi.com Computational and pharmacological comparisons between cinnoline and quinoline (B57606) systems have been performed to understand their respective contributions as pharmacophores. nih.gov
For related structures like diaryl 5-amino-1,2,4-oxadiazoles, which act as tubulin inhibitors, key pharmacophoric features have been identified. These include small and large hydrophobic centers that are crucial for binding at the colchicine (B1669291) site of tubulin. The oxadiazole ring, a common feature, is a bioisosteric replacement for ester and amide groups and can form hydrogen bonds with biological macromolecules, enhancing pharmacological activity. nih.gov
A hybrid pharmacophore approach has been successfully used in designing potent antiproliferative agents by combining the mdpi.comnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold with 1,3,4-oxadiazole rings. nih.gov This strategy highlights the modular nature of these heterocyclic systems in creating new therapeutic agents. The mdpi.comnih.govnih.govoxadiazolo[3,4-f]cinnoline structure can be seen as an integrated pharmacophore, combining the features of the cinnoline and oxadiazole moieties.
Key Pharmacophoric Elements:
Cinnoline Core: Provides a rigid bicyclic framework, influencing the spatial arrangement of substituents. ijper.orgmdpi.com
Oxadiazole Ring: Acts as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to target binding and favorable pharmacokinetic properties. nih.gov
Aromatic/Hydrophobic Groups: Substituents on the cinnoline and oxadiazole rings often include aromatic or hydrophobic moieties that are critical for interactions with hydrophobic pockets in target proteins.
Substituent Positions: The specific placement of functional groups determines the molecule's ability to fit into a binding site and interact with key amino acid residues. mdpi.comnih.gov
Molecular Mechanism of Action at the Cellular and Subcellular Level
The biological effects of mdpi.comnih.govnih.govOxadiazolo[3,4-f]cinnoline derivatives are rooted in their interactions with specific molecular targets and the subsequent perturbation of cellular pathways.
Insights into Target Binding and Allosteric Modulation
Derivatives with scaffolds similar to mdpi.comnih.govnih.govOxadiazolo[3,4-f]cinnoline have been shown to act as allosteric modulators of important cellular proteins.
A series of di-substituted mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine analogs have been identified as potent allosteric modulators of the p38 MAP kinase A-loop regulatory site. nih.gov This binding prevents the kinase from adopting its active conformation, thereby inhibiting its downstream signaling. Similarly, another study introduced disubstituted mdpi.comnih.govnih.govoxadiazolo-[3,4-b]pyrazines that target a novel intracellular allosteric binding pocket in the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor. nih.gov This allosteric antagonism provides a different mechanism of action compared to traditional antagonists that target the extracellular domain. nih.gov
Cinnoline derivatives have also been found to interact with a variety of targets. Certain derivatives function as inhibitors of DNA gyrase and topoisomerase, enzymes crucial for DNA replication and repair. nih.govijper.org This interaction often involves intercalation into DNA or binding to the enzyme's active site. nih.gov The table below details specific molecular targets for related compounds.
| Compound Class | Molecular Target | Mode of Interaction | Reference |
| mdpi.comnih.govnih.govOxadiazolo[3,4-b]pyrazine derivatives | p38 MAP Kinase | Allosteric modulation of the A-loop regulatory site | nih.gov |
| mdpi.comnih.govnih.govOxadiazolo-[3,4-b]pyrazine derivatives | C-C chemokine receptor type 5 (CCR5) | Allosteric antagonism at an intracellular binding pocket | nih.gov |
| Cinnoxacin (a cinnoline derivative) | DNA gyrase, Topoisomerase IV | Inhibition | ijper.org |
| Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives | Topoisomerase I | Inhibition | nih.govpnrjournal.com |
| Cinnoline derivatives | Phosphodiesterase 10A (PDE10A) | Inhibition of catalytic domain | nih.gov |
Pathway Perturbation and Cellular Responses (without clinical implications)
The binding of mdpi.comnih.govnih.govOxadiazolo[3,4-f]cinnoline derivatives and their analogs to molecular targets triggers a cascade of cellular events and perturbs various signaling pathways.
Inhibition of the p38 MAP kinase pathway by mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine derivatives leads to a potent inhibition of IL-1β secretion in human monocyte-derived macrophages. nih.gov The p38 pathway is a key regulator of inflammatory cytokine production.
Several cinnoline-based compounds have been shown to induce apoptosis (programmed cell death). nih.govpnrjournal.com The cellular responses observed include mitochondrial depolarization, the generation of reactive oxygen species (ROS), and the activation of effector caspases such as caspase-3, as well as initiator caspases-8 and -9. nih.govpnrjournal.com This indicates that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.
Furthermore, derivatives of the related mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine scaffold have been identified as mitochondrial uncouplers. nih.gov These molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples nutrient oxidation from ATP production, leading to an increase in cellular energy expenditure. nih.gov
Certain 1,3,4-oxadiazole derivatives have been found to inhibit the production of nitric oxide (NO) and ROS in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating an antioxidant effect at the cellular level. nih.gov The inhibition of inflammatory mediators like TNF-α and IL-6 has also been reported for this class of compounds. nih.gov
The following table summarizes the key pathway perturbations and cellular responses.
| Compound Class/Derivative | Pathway Perturbation | Cellular Response | Reference |
| mdpi.comnih.govnih.govOxadiazolo[3,4-b]pyrazine derivatives | p38 MAP Kinase Pathway | Inhibition of IL-1β secretion | nih.gov |
| Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Apoptosis Pathways | Mitochondrial depolarization, ROS generation, Caspase-3, -8, -9 activation | nih.govpnrjournal.com |
| mdpi.comnih.govnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives | Mitochondrial Oxidative Phosphorylation | Mitochondrial uncoupling, increased energy expenditure | nih.gov |
| 1,3,4-Oxadiazole derivatives | Inflammatory Signaling (LPS-induced) | Inhibition of NO, ROS, TNF-α, and IL-6 production | nih.gov |
researchgate.netgoogle.comnih.govOxadiazolo[3,4-f]cinnoline as Synthetic Building Blocks in Organic Synthesis
There is no specific information available in the reviewed literature regarding the use of researchgate.netgoogle.comnih.govOxadiazolo[3,4-f]cinnoline as a synthetic building block in organic synthesis. Research on the broader cinnoline scaffold suggests that cinnoline derivatives can be valuable precursors in the synthesis of various heterocyclic compounds. google.comnih.govrsc.org However, the specific reactivity and synthetic utility of the researchgate.netgoogle.comnih.govoxadiazolo[3,4-f]cinnoline ring system remain unexplored in the public domain.
Advanced Applications and Research Directions In 1 2 3 Oxadiazolo 3,4 F Cinnoline Chemistry
Exploration in Materials Science for Research Applications
There is no available research on the exploration of researchgate.netgoogle.comnih.govOxadiazolo[3,4-f]cinnoline in materials science. In contrast, its isomer, researchgate.netgoogle.comnih.govoxadiazolo[3,4-c]cinnoline, and its oxides have been investigated as potential high-energy-density materials. researchgate.netrsc.org These studies focus on the synthesis, crystal structure, and calculated explosive properties of the 'c' isomer, but provide no data or predictions for the 'f' isomer.
Future Perspectives and Unaddressed Research Questions For 1 2 3 Oxadiazolo 3,4 F Cinnoline
Emerging Synthetic Methodologies and Catalytic Approaches
The development of novel and efficient synthetic routes is paramount to unlocking the research potential of wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline. Currently, documented synthesis for this specific scaffold is limited. One known pathway involves the treatment of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide derivatives with hydrazine (B178648) hydrate (B1144303) to form the 4,5-dihydro- wjpsonline.comrsc.orgfluorochem.co.ukoxadiazolo[3,4-f]cinnoline intermediate, which is subsequently dehydrogenated to the aromatic parent compound. researchgate.netresearchgate.net This multi-step process highlights a significant opportunity for improvement.
Future synthetic research should focus on more direct and versatile methods. Key unaddressed questions include:
Can modern cross-coupling reactions be adapted to build the cinnoline (B1195905) core onto a pre-functionalized benzofurazan (B1196253) starting material?
Are classical cinnoline syntheses, such as the Richter or Borsche methods, viable for appropriately substituted benzofurazan precursors? researchgate.net
How can emerging technologies be applied to improve efficiency, selectivity, and scalability?
Prospective methodologies that warrant investigation include:
Photocatalysis and Electrosynthesis: These methods could enable novel cyclization pathways under mild conditions, potentially avoiding harsh reagents and improving functional group tolerance.
Continuous Flow Chemistry: For scalability and safety, particularly if energetic derivatives are targeted, converting batch syntheses to continuous flow processes would be a significant advancement.
Catalytic C-H Activation: A direct C-H activation/annulation strategy on a furazan-containing precursor could dramatically shorten the synthetic route to the cinnoline ring system.
Exploration of synthetic routes to different isomers, such as the synthesis of 1,3,4-oxadiazolo cinnoline analogs from carbohydrazide (B1668358) precursors, could also provide valuable insights into the reactivity and synthetic accessibility of the broader oxadiazolo-cinnoline family. wjpsonline.com
Integration of Artificial Intelligence and Machine Learning inwjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline Research
Computational chemistry is a powerful tool for accelerating the discovery process, and its integration with artificial intelligence (AI) and machine learning (ML) offers transformative potential for wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline research. To date, this area remains entirely unexplored for this specific isomer. However, work on related structures, such as the use of crystal structure prediction for wjpsonline.comrsc.orgfluorochem.co.ukoxadiazolo[3,4-c]cinnoline derivatives, demonstrates the utility of computational approaches. rsc.org
Future research should leverage AI and ML to address several key challenges:
Synthesis Prediction: ML models could be trained to predict the outcomes of potential synthetic reactions, identify optimal reaction conditions, and suggest novel synthetic pathways, thereby reducing the experimental burden.
Property Prediction (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are needed. By analogy with QikProp analyses performed on other cinnoline analogs wjpsonline.com, these models could predict the biological activity, toxicity, or material properties (e.g., density, thermal stability) of virtual libraries of wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline derivatives, helping to prioritize synthetic targets.
Virtual Screening and Target Identification: AI-driven platforms can screen vast libraries of compounds against biological targets. A key unaddressed question is identifying the most promising protein targets for this scaffold. Virtual screening could rapidly generate hypotheses for subsequent experimental validation.
The development of a dedicated computational workflow, from predicting synthetic accessibility to forecasting functional properties, would represent a significant step forward in the systematic exploration of this compound class.
In-depth Mechanistic Understanding of Biological Activity Beyond Initial Targets
The cinnoline nucleus is a well-established pharmacophore, and related oxadiazolo-cinnoline structures have shown promise as antitubercular and antifungal agents. wjpsonline.comijper.org Furthermore, a derivative, 9-methyl-4,5-dihydro wjpsonline.comrsc.orgfluorochem.co.ukoxadiazolo[3,4-f]cinnoline 3-oxide, has been isolated from the medicinal plant Melastoma malabathricum, suggesting potential bioactivity. globinmed.com However, for the wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline scaffold itself, the biological activity and mechanism of action are almost completely unknown.
The primary unaddressed research questions are:
What is the spectrum of biological activity for this scaffold?
What are the specific molecular targets responsible for any observed activity?
What are the downstream cellular pathways modulated by these compounds?
A systematic approach to answering these questions should involve:
Broad-Spectrum Screening: Initial evaluation of a library of wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline derivatives against a diverse panel of targets, including cancer cell lines, pathogenic bacteria and fungi, and key enzyme families (e.g., kinases, proteases).
Target Deconvolution: Upon identifying a primary biological effect, techniques such as chemical proteomics, thermal shift assays, and affinity chromatography-mass spectrometry can be employed to identify the direct protein binding partners.
Mechanistic Studies: Once a target is validated, further investigation using cell-based assays, transcriptomics (RNA-seq), and proteomics will be crucial to understand the compound's full mechanism of action and its impact on cellular signaling networks.
This progression from broad screening to deep mechanistic analysis is essential for validating the therapeutic potential of this novel chemical scaffold.
Development of Novelwjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline-Based Functional Materials for Advanced Research
Beyond pharmacology, the unique electronic and structural properties of fused heterocyclic systems make them attractive candidates for advanced functional materials. The potential of a methylated derivative, 9-Methyl wjpsonline.comrsc.orgfluorochem.co.ukoxadiazolo[3,4-f]cinnoline, has been noted in materials science. lookchem.com A compelling case for exploration comes from detailed studies on the isomeric wjpsonline.comrsc.orgfluorochem.co.ukoxadiazolo[3,4-c]cinnoline system, which has been investigated for its potential as a high-energy-density material. rsc.org
For the [3,4-c] isomer, studies revealed that N-oxidation and nitration led to compounds with high crystal densities and positive oxygen balances, resulting in moderate calculated detonation performance. rsc.org This raises a critical unaddressed question:
How does the [3,4-f] fusion geometry, compared to the [3,4-c] geometry, influence critical material properties such as crystal packing, density, thermal stability, and energetic performance?
Future research in this area should focus on:
Synthesis of Energetic Derivatives: The targeted synthesis of nitro- and N-oxide substituted wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnolines is a primary goal.
Physicochemical Characterization: Thorough analysis of these new compounds using techniques like single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) is required to determine their crystal structures, densities, and thermal stabilities.
Computational Modeling: Performance calculations (e.g., detonation velocity and pressure) based on experimental data will allow for a direct comparison with the [3,4-c] isomers and other known energetic materials.
Optical and Electronic Properties: The conjugated π-system of the scaffold suggests that its potential application in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes, should also be investigated.
A comparative study of the structure-property relationships between the different oxadiazolo-cinnoline isomers will be crucial for the rational design of new functional materials.
Future Research Directions for wjpsonline.comrsc.orgfluorochem.co.ukOxadiazolo[3,4-f]cinnoline
| Research Area | Key Unaddressed Questions | Proposed Future Approaches |
|---|---|---|
| Emerging Synthesis | Can more direct, scalable, and versatile synthetic routes be developed? | Investigate photocatalysis, C-H activation, and continuous flow chemistry; adapt classical cinnoline syntheses. |
| AI/ML Integration | How can computational tools accelerate the discovery and optimization of derivatives? | Develop ML models for synthesis prediction, QSAR/QSPR for property forecasting, and perform virtual screening for target identification. |
| Biological Activity | What are the specific biological targets and mechanisms of action for this scaffold? | Conduct broad-spectrum screening followed by target deconvolution (e.g., chemical proteomics) and mechanistic studies (e.g., transcriptomics). |
| Functional Materials | How does the [3,4-f] isomer's properties compare to other isomers for materials applications (e.g., energetics)? | Synthesize and characterize energetic derivatives (nitro/N-oxide); perform comparative analysis of crystal packing, density, and thermal stability. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [1,2,5]Oxadiazolo[3,4-f]cinnoline?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursor heterocycles under controlled conditions. For example, microwave-assisted methods (e.g., Zhao et al., 2004) or palladium-catalyzed carbonylation (Zheng & Alper, 2008) have been used for analogous cinnoline derivatives. Key steps include:
- Precursor preparation (e.g., nitration of cinnoline frameworks).
- Cyclization using dehydrating agents like POCl₃ or PPA.
- Purification via column chromatography or recrystallization .
- Data Table :
| Method | Yield (%) | Conditions | Key Reagents | Reference |
|---|---|---|---|---|
| Microwave-assisted | 65–78 | 150°C, 30 min | NaN₃, DMF | |
| Pd-catalyzed | 55–70 | 80°C, CO atmosphere | Pd(OAc)₂, o-iodoaniline |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly for distinguishing oxadiazole and cinnoline protons. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹). X-ray crystallography provides definitive proof of crystal structure .
Q. How should researchers ensure reproducibility in synthesizing this compound?
- Answer : Document reagent purity (e.g., ≥99% by HPLC), solvent drying methods (e.g., molecular sieves for DMF), and reaction atmosphere (e.g., inert gas for moisture-sensitive steps). Use standardized protocols from peer-reviewed literature and validate intermediates via melting points or TLC .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of this compound?
- Answer : Optimize reaction stoichiometry (e.g., excess nitrating agents for cyclization) and employ kinetic studies to identify rate-limiting steps. Design of Experiments (DoE) tools like factorial design can systematically test variables (temperature, catalyst loading). For example, a 2³ factorial design revealed that increasing reaction time from 6h to 12h improved yields by 15% in analogous quinoxaline syntheses .
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution in the oxadiazole ring, predicting sites for electrophilic substitution. Molecular docking studies assess binding affinity to biological targets (e.g., EGFR kinases), guiding structural modifications for enhanced activity .
Q. How to resolve discrepancies in reported biological activities of this compound analogs?
- Answer : Conduct meta-analyses comparing assay conditions (e.g., cell lines, IC₅₀ protocols). For instance, cytotoxicity variations may arise from differing serum concentrations in cell culture media. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and report data with error margins .
Data Contradiction and Analysis
Q. Why do some studies report conflicting thermal stability data for this compound?
- Answer : Thermal decomposition profiles (TGA/DSC) depend on sample purity and heating rates. Impurities like residual solvents lower decomposition onset temperatures. Standardize testing conditions (e.g., 10°C/min under N₂) and cross-reference with NIST databases for baseline comparisons .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
- Answer :
Variable Selection : Modify substituents at positions 3 and 7 of the cinnoline core.
Controls : Include parent compound and known bioactive analogs (e.g., quinazoline derivatives).
Assays : Test against a panel of kinases (EGFR, VEGFR) using fluorescence polarization.
Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
